molecular formula C20H23N3O2S B7542454 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

Cat. No. B7542454
M. Wt: 369.5 g/mol
InChI Key: NHIUPYPJUAGVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mechanism of Action

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide binds irreversibly to the cysteine residue at position 481 of BTK, leading to the inhibition of BTK activity and downstream signaling pathways. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. This compound has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC family kinase (TEC), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to modulate immune responses by inhibiting B-cell receptor signaling and T-cell activation. This compound has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in preclinical studies.

Advantages and Limitations for Lab Experiments

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, with manageable toxicity profiles in preclinical and clinical studies. However, this compound has some limitations as a research tool, including its irreversible binding to BTK and potential off-target effects on other kinases.

Future Directions

There are several future directions for the development of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a therapeutic agent for B-cell malignancies. One direction is the combination of this compound with other targeted therapies such as venetoclax, which targets B-cell lymphoma 2 (BCL-2), and lenalidomide, which targets cereblon. Another direction is the development of this compound as a treatment option for other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Finally, the identification of biomarkers for predicting response to this compound and the development of resistance mechanisms to this compound will be important for the optimization of this compound treatment strategies.
Conclusion:
This compound is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent and selective inhibition of BTK has been shown to induce apoptosis and inhibit cell proliferation in preclinical and clinical studies. This compound also has potential immunomodulatory effects and manageable toxicity profiles. Further research is needed to optimize the use of this compound as a therapeutic agent for B-cell malignancies.

Synthesis Methods

The synthesis of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with 2-methoxyaniline to form 4-nitro-N-(2-methoxyphenyl)benzamide. This compound is then reduced to 4-amino-N-(2-methoxyphenyl)benzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-amino-N-(2-methoxyphenyl)benzamide with N-(4-chloro-3-nitrobenzoyl)thiourea to form this compound.

Scientific Research Applications

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory CLL and MCL, with manageable toxicity profiles.

properties

IUPAC Name

4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-18-5-3-2-4-17(18)23-12-10-16(11-13-23)22-20(24)15-8-6-14(7-9-15)19(21)26/h2-9,16H,10-13H2,1H3,(H2,21,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUPYPJUAGVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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